molecular formula C11H12ClFN2O B1520790 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride CAS No. 1240527-56-3

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride

Cat. No. B1520790
M. Wt: 242.68 g/mol
InChI Key: WAEKBXHQGPJWNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride” is C11H12ClFN2O . The molecular weight is 242.6771832 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride” are not fully detailed in the sources I found. The molecular weight is 242.6771832 .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride is related to a variety of organic syntheses and structural characterizations, particularly in the context of creating novel compounds with potential applications in medicinal chemistry and materials science. For example, research on the synthesis, structural characterization, and biological activity assessment of Schiff and Mannich bases incorporating fluorophenyl moieties demonstrates the utility of fluorinated compounds in enhancing antimicrobial activities (Karthikeyan et al., 2006). Similarly, studies on the thermodynamic, electrochemical, and quantum chemical evaluation of triazole Schiff bases as corrosion inhibitors highlight the significance of fluorophenyl derivatives in material science applications (Chaitra et al., 2015).

Antimicrobial Activity

Fluorophenyl compounds have been shown to possess promising antimicrobial and antifungal activities. Research into the synthesis and biological activity of Schiff and Mannich bases bearing a dichloro-5-fluorophenyl moiety revealed that certain compounds exhibited significant antibacterial and antifungal properties, underscoring the potential of fluorophenyl derivatives in developing new antimicrobial agents (Karthikeyan et al., 2006).

Corrosion Inhibition

The application of fluorophenyl derivatives in corrosion inhibition has been explored through the study of triazole Schiff bases on mild steel in acidic media. These compounds demonstrate how fluorinated organic molecules can serve as effective corrosion inhibitors, which is crucial for protecting metal surfaces in industrial applications (Chaitra et al., 2015).

Molecular Modification for Enhanced Properties

The modification of polymers through the incorporation of fluorophenyl derivatives, as seen in the functional modification of poly vinyl alcohol/acrylic acid hydrogels, illustrates the compound's role in enhancing material properties such as thermal stability and biological activity. This area of research highlights the versatility of fluorophenyl derivatives in tailoring the properties of polymers for specific applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEKBXHQGPJWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride

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